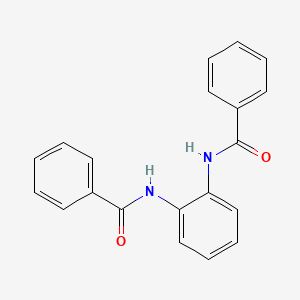N-(2-benzamidophenyl)benzamide
CAS No.: 744-38-7
Cat. No.: VC3896032
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 744-38-7 |
|---|---|
| Molecular Formula | C20H16N2O2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | N-(2-benzamidophenyl)benzamide |
| Standard InChI | InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |
| Standard InChI Key | PDRZOLRKTPJCNY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
N-(2-Benzamidophenyl)benzamide is defined by its bis-benzamide structure, where two benzamide moieties are linked via an aromatic phenyl ring. The molecular formula C₂₀H₁₆N₂O₂ corresponds to a molar mass of 316.36 g/mol . The SMILES notation (C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3) delineates the connectivity of the two benzamide groups at the ortho position of the central phenyl ring . The InChIKey (PDRZOLRKTPJCNY-UHFFFAOYSA-N) provides a unique identifier for computational and database referencing .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for ion mobility spectrometry, were calculated for various adducts (Table 1) . The [M+H]+ adduct exhibits a CCS of 176.3 Ų, while the [M+Na]+ adduct shows a higher value of 190.3 Ų, reflecting sodium’s larger ionic radius and its impact on molecular geometry during gas-phase interactions .
Table 1: Predicted Collision Cross-Section Values for N-(2-Benzamidophenyl)benzamide Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 317.12848 | 176.3 |
| [M+Na]+ | 339.11042 | 190.3 |
| [M+NH4]+ | 334.15502 | 184.2 |
| [M-H]- | 315.11392 | 183.7 |
Synthesis and Manufacturing Protocols
The synthesis of N-(2-benzamidophenyl)benzamide derivatives is detailed in a 1995 patent, which outlines a multi-step procedure involving acyl chloride intermediates and catalytic hydrogenation .
Key Synthetic Steps
-
Acyl Chloride Formation: 4-Acetylamino benzoic acid reacts with oxalyl chloride in anhydrous ethyl acetate under nitrogen atmosphere, catalyzed by dimethylformamide (DMF) .
-
Amide Coupling: The resultant acyl chloride intermediates undergo nucleophilic attack by o-nitroaniline in the presence of pyridine, forming N-(2'-nitrophenyl)benzamide precursors .
-
Catalytic Hydrogenation: Nitro groups are reduced to amines using 5% palladium-on-charcoal under hydrogen pressure (50 psi) at 80°C, yielding the final N-(2-aminophenyl)benzamide derivatives .
Example 2 Synthesis:
-
Starting Material: N-(2'-Nitrophenyl)-4-(3-benzyloxy propionyl amino)-benzamide (2 g, 4.76 mmol).
-
Conditions: Ethanol (300 mL), 5% Pd/C (1 g), 80°C, 6 hours.
Purification and Characterization
Purification via flash column chromatography (silica gel, methylene chloride/methanol 9:1) and recrystallization from ethanol yielded crystalline products . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data confirmed structural integrity, with reported melting points ranging from 196.7°C to 237.6°C depending on substituents .
Analytical Characterization Techniques
Spectroscopic Profiling
-
¹H NMR: Characteristic peaks include aromatic protons (δ 7.2–8.1 ppm) and amide NH signals (δ 10.3–10.4 ppm) .
-
¹³C NMR: Carbonyl resonances appear at δ 165–170 ppm, with aromatic carbons at δ 120–140 ppm .
Chromatographic Methods
Flash column chromatography (silica gel, petroleum ether/ethyl acetate 10:1) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) are standard for purity assessment .
Applications and Future Directions
-
Target Identification: Screening against Hh pathway proteins (e.g., SMO, GLI1).
-
ADMET Profiling: Assessing bioavailability, metabolic stability, and toxicity.
-
Structural Optimization: Introducing electron-withdrawing groups to enhance binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume